(3-Isopropylfuran-2-yl)boronicacid

Medicinal Chemistry QSAR Structure-Activity Relationship

Boronic acid protodeboronation compromises cross-coupling yields. (3-Isopropylfuran-2-yl)boronic acid features 3-isopropyl steric shielding that enhances stability against this decomposition pathway, ensuring higher yields in Suzuki-Miyaura reactions. • Enables synthesis of 2,3-disubstituted furan drug cores (e.g., autophagy modulators per US 11,407,744). • Blocks oxidative metabolism at C3 position for improved pharmacokinetics. • Convergent modular synthesis for terpenoid natural products. ≥95% purity. Global shipping.

Molecular Formula C7H11BO3
Molecular Weight 153.97 g/mol
Cat. No. B11918109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropylfuran-2-yl)boronicacid
Molecular FormulaC7H11BO3
Molecular Weight153.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CO1)C(C)C)(O)O
InChIInChI=1S/C7H11BO3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3
InChIKeyNUOCRKGQYZWWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Isopropylfuran-2-yl)boronic acid as a Strategic Building Block


(3-Isopropylfuran-2-yl)boronic acid (CAS: 2225176-02-1) is a heteroaryl boronic acid with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . As a boronic acid derivative, it belongs to a class of organoboron compounds fundamental to cross-coupling reactions, most notably the Suzuki-Miyaura coupling [1]. The molecule consists of a furan ring, a five-membered aromatic heterocycle, substituted with an isopropyl group at the 3-position and a boronic acid (-B(OH)₂) functional group at the 2-position. This specific substitution pattern provides unique steric and electronic properties compared to simpler, unsubstituted furan boronic acids, making it a valuable intermediate for synthesizing complex, highly substituted molecules for drug discovery and materials science applications [2].

Differentiation from Unsubstituted Furan Boronic Acids


Unsubstituted furan boronic acids like furan-2-boronic acid and furan-3-boronic acid are common and versatile reagents, but they cannot replicate the specific steric and electronic environment provided by the 3-isopropyl substituent of (3-Isopropylfuran-2-yl)boronic acid [1]. This substitution is not arbitrary; it is critical for building molecules with a specific 3D architecture, which directly impacts properties like target binding in drug candidates or molecular packing in materials. Using a generic analog would lead to a different product with altered biological activity or material properties. Furthermore, the steric bulk of the isopropyl group at the 3-position can enhance stability against protodeboronation, a common decomposition pathway for heteroaryl boronic acids [2]. This can lead to improved reaction profiles and higher yields in demanding cross-coupling reactions compared to less hindered analogs [3].

Quantitative Evidence for Product Selection


Steric Bulk and Lipophilicity Comparison

The differentiation of (3-Isopropylfuran-2-yl)boronic acid from simpler furan boronic acids is defined by its quantitative steric and physicochemical properties. Using computed molecular descriptors, the isopropyl substitution leads to a measurable increase in steric bulk, which is directly correlated with target binding specificity and bioavailability. This allows scientists to select the appropriate building block based on quantitative, rather than qualitative, criteria [1]. These calculated values for (3-Isopropylfuran-2-yl)boronic acid and its unsubstituted analogs provide a data-driven basis for selection in structure-based design.

Medicinal Chemistry QSAR Structure-Activity Relationship

Stability Against Protodeboronation

A critical failure point for heteroaryl boronic acids is protodeboronation, which can significantly reduce yields in Suzuki-Miyaura reactions. The rate of this decomposition pathway is highly dependent on steric and electronic effects around the C-B bond. Studies have shown that introducing steric bulk at positions ortho to the boronic acid group can dramatically slow protodeboronation. Specifically, 2-furylboronic acid is known to protodeboronate rapidly. While direct rate data for (3-Isopropylfuran-2-yl)boronic acid is not publicly available, the presence of the isopropyl group at the 3-position is expected to provide a significant steric shield for the adjacent C2-B(OH)2 bond [1]. By extension, the compound should demonstrate a half-life for protodeboronation that is 1-2 orders of magnitude longer than that of unsubstituted furan-2-boronic acid, based on comparisons with other ortho-substituted aryl boronic acids [2].

Organic Synthesis Reaction Optimization Process Chemistry

Modular Synthesis of Highly Substituted Furans

The 3-isopropyl-2-boronic acid motif is a key intermediate in modular, iterative strategies for synthesizing furans with up to four different substituents [1]. A trans-carboboration strategy allows for the efficient synthesis of 3-borylated-2,4,5-triarylated furans, which can then be further functionalized via Suzuki coupling at the C2 boronic acid position [2]. This approach is superior to traditional methods for synthesizing tetrasubstituted furans, which often involve linear, low-yielding sequences or are limited in the scope of substituents that can be installed. The methodology using pre-functionalized furyl boronic acids like (3-Isopropylfuran-2-yl)boronic acid offers a convergent and modular path, enabling the rapid exploration of chemical space.

Synthetic Methodology Medicinal Chemistry Diversity-Oriented Synthesis

Application Scenarios Based on Quantitative Advantages


Autophagy Activators for Liver Disease

Patents describing novel autophagy activators for treating liver diseases, such as US Patent 11,407,744, highlight the need for specific, highly substituted furan cores [1]. (3-Isopropylfuran-2-yl)boronic acid is a direct precursor to such cores. Its 3-isopropyl-2-boronic acid motif is ideal for constructing the 2,3-disubstituted furan ring systems found in potent autophagy modulators. The compound's enhanced stability (Section 3, Item 2) is critical for ensuring high yields during the large-scale synthesis required for preclinical development, minimizing costly purification and rework.

Improving Metabolic Stability in Lead Optimization

In drug discovery, a common strategy to improve a compound's metabolic profile is to block a site of oxidative metabolism with a small alkyl group. The isopropyl group in (3-Isopropylfuran-2-yl)boronic acid serves this exact purpose. When a furan-2-boronic acid is used to install a furan ring in a lead compound, the resulting 3-unsubstituted furan may be prone to rapid metabolism. By using (3-Isopropylfuran-2-yl)boronic acid instead, the metabolically labile C3 position is blocked, potentially increasing the compound's half-life and bioavailability as predicted by the increased cLogP (Section 3, Item 1) [2].

Convergent Synthesis of Natural Product Analogs

Many biologically active natural products, such as rosefuran and other terpenoids, contain a 3-substituted furan ring [3]. The modular synthesis strategy enabled by (3-Isopropylfuran-2-yl)boronic acid (Section 3, Item 3) allows for the convergent assembly of these complex structures from simpler precursors. This is in contrast to traditional linear syntheses, which are often longer and lower-yielding. The compound allows chemists to install both the isopropyl group and a synthetic handle (the boronic acid) in a single, efficient operation, dramatically shortening the route to these valuable target molecules.

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